Mycobacidin

Description

Structure

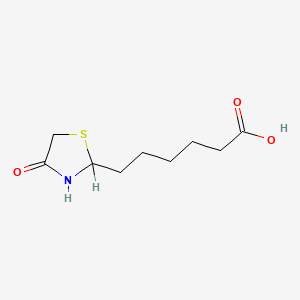

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c11-7-6-14-8(10-7)4-2-1-3-5-9(12)13/h8H,1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOJYIADHHNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275924, DTXSID80871750 | |

| Record name | Acidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-35-5, 28223-69-0 | |

| Record name | 4-Oxo-2-thiazolidinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycobacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Oxo-1,3-thiazolidin-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 539-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOBACIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX05P33K8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mycobacidin: A Technical Guide to its Discovery, Characterization, and Historical Context

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of mycobacidin. It delves into the historical context of its emergence, details the experimental methodologies of the era, and presents its biochemical properties and mechanism of action. This document is intended to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.

Historical Context: The Post-Penicillin Era and the Hunt for Antitubercular Agents

The discovery of this compound in 1952 occurred during a fervent period of antibiotic research. Following the revolutionary success of penicillin in the 1940s, scientific focus intensified on identifying novel antimicrobial agents from natural sources, particularly soil-dwelling microorganisms. A primary driver of this research was the urgent need for effective treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remained a significant global health threat. This compound, also known by the synonyms actithiazic acid, cinnamonin, and acidomycin, emerged from this global screening effort as a compound of interest due to its specific activity against this formidable pathogen[1][2].

Discovery and Isolation

This compound is an antitubercular agent originally isolated from soil-dwelling bacteria[1]. While the initial discovery dates to 1952, recent studies in 2025 successfully identified the this compound biosynthetic gene cluster in Streptomyces species, reigniting interest in its unique biochemical pathways[1][3][4]. The compound is characterized by a heptanoate chain linked to an uncommon 4-thiazolidinone core, a feature central to its biological activity[1].

General Experimental Workflow for Discovery

The discovery of natural product antibiotics like this compound follows a systematic workflow. The process begins with the screening of diverse microbial populations and progresses through extraction, purification, and bioactivity testing to the final identification of the active compound.

Caption: General experimental workflow for the discovery of microbial natural products like this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a generalized modern approach for isolating compounds from bacterial fermentation.

-

Inoculation and Fermentation: A pure culture of the producing strain (e.g., Streptomyces sp.) is inoculated into a suitable liquid fermentation medium. The culture is incubated for several days under optimal temperature and aeration conditions to maximize the production of secondary metabolites.

-

Extraction: The fermentation broth is centrifuged to separate the biomass from the supernatant. The supernatant, containing the secreted this compound, is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic separation. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the components[5][6]. Fractions are collected systematically.

-

Bioassay-Guided Fractionation: Each collected fraction is tested for its ability to inhibit the growth of Mycobacterium tuberculosis. Fractions demonstrating high activity are selected for further rounds of purification until a pure compound is obtained.

-

Structure Elucidation: The chemical structure of the purified active compound is determined using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][7].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[8]. The agar dilution method is a standard for testing M. tuberculosis[9].

-

Media Preparation: Middlebrook 7H10 or 7H11 agar medium is prepared and autoclaved. While the medium is cooling, it is supplemented with oleic acid-albumin-dextrose-catalase (OADC) enrichment.

-

Drug Dilution Series: A stock solution of pure this compound is prepared. A series of twofold dilutions are made, and each dilution is added to a separate aliquot of the molten agar to achieve the final desired concentrations.

-

Plating: The drug-containing agar is dispensed into petri dishes and allowed to solidify. A drug-free control plate is also prepared.

-

Inoculation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared, and a specific volume is inoculated onto the surface of each plate.

-

Incubation: Plates are incubated at 37°C for a period of 14-21 days[9].

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits 99% of the bacterial growth compared to the drug-free control plate[9].

Antimicrobial Spectrum and Biological Activity

This compound is notable for its narrow and specific spectrum of activity. Its primary value lies in its potent inhibitory effect on Mycobacterium tuberculosis. It exhibits little to no significant activity against other mycobacteria or common Gram-positive and Gram-negative bacteria in vitro[1].

| Organism Class | Scientific Name | Susceptibility to this compound | Reference |

| Target Pathogen | Mycobacterium tuberculosis | Susceptible | [1] |

| Other Mycobacteria | e.g., M. smegmatis | Not Significantly Susceptible | [1] |

| Gram-Positive Bacteria | e.g., Staphylococcus aureus | Not Significantly Susceptible | [1] |

| Gram-Negative Bacteria | e.g., Escherichia coli | Not Significantly Susceptible | [1] |

Mechanism of Action and Biosynthesis

Mechanism of Action: Biotin Synthesis Inhibition

Early research demonstrated that this compound's antimicrobial activity stems from its ability to interfere with biotin (Vitamin B7) biosynthesis[1]. Biotin is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle[1]. This compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme that catalyzes the final step of the biotin synthesis pathway[1]. This targeted inhibition appears to be species-specific, explaining its potent effect on M. tuberculosis and lack of activity against organisms like E. coli, which show significantly lower accumulation of the drug[1].

Biosynthetic Pathway

The biosynthesis of this compound's unique 4-thiazolidinone core remained a mystery for over 70 years until its elucidation in 2025[1][3][4]. The pathway begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA from lipid metabolism[1]. The key step is catalyzed by MybB, a radical S-adenosylmethionine (SAM) enzyme that is homologous to biotin synthase[1][3][4].

The MybB enzyme performs two sequential sulfur insertion reactions to form the heterocyclic ring. The sulfur atoms are sourced from the degradation of an auxiliary [Fe2S2] cluster within the enzyme itself[1][4]. This process occurs in a fixed sequence: the first sulfur atom is inserted to form the C10-S bond, followed by a second insertion to create the C7-S bond, thereby completing the 4-thiazolidinone ring structure[1][3][4].

Caption: Simplified pathway for the biosynthesis of the this compound core.

Conclusion and Historical Significance

This compound represents a fascinating chapter in the history of antibiotic discovery. Its narrow spectrum and specific targeting of Mycobacterium tuberculosis made it a compound of significant interest in an era desperate for new antitubercular drugs. While it never achieved widespread clinical use, likely due to factors such as bioavailability, toxicity, or the discovery of more potent alternatives, its unique structure and mechanism of action continue to be relevant. The recent elucidation of its biosynthetic pathway, involving a novel application of a biotin synthase homolog, provides new insights into the metabolic diversity of microorganisms and may inspire future efforts in synthetic biology and the development of novel, narrow-spectrum antimicrobial agents.

References

- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H15NO3S | CID 94170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of new antibacterial compounds from Bacillus pumilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and identification of new antibacterial compounds from Bacillus pumilus | Semantic Scholar [semanticscholar.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycobacidin: Synonyms, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mycobacidin, an antibiotic with selective activity against Mycobacterium tuberculosis. The document covers its nomenclature, quantitative inhibitory data, biosynthetic pathway, and detailed experimental protocols for assessing its activity.

This compound: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms and identifiers is provided below for clear reference.

| Name Type | Identifier |

| Common Name | This compound |

| Synonyms | Actithiazic acid, Acidomycin, Cinnamonin[1] |

| IUPAC Name | 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid |

| CAS Number | 539-35-5 |

| PubChem CID | 94170 |

| ChEMBL ID | CHEMBL4862934 |

| UNII | UX05P33K8J |

Quantitative Data Summary

This compound exhibits potent inhibitory activity against its molecular target and whole bacterial cells. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Value | Target/Organism | Reference |

| Ki (Inhibition Constant) | ~1 µM | Biotin Synthase (BioB) | [1][2][3] |

| MIC (Minimum Inhibitory Concentration) | 0.096–6.2 µM | Drug-susceptible and drug-resistant M. tuberculosis strains | [1][2][3][4] |

| MIC (Minimum Inhibitory Concentration) | >1000 µM | Non-tuberculosis mycobacteria, Gram-positive, and Gram-negative pathogens | [1][2][4] |

Biosynthetic Pathway of this compound

This compound is a secondary metabolite produced by soil-dwelling Streptomyces. Its biosynthesis begins with 7-oxoheptanoate. A key step in the formation of its characteristic 4-thiazolidinone ring is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This enzyme performs two sulfur insertion reactions, bridging C7 and C10 to complete the heterocyclic core. The sulfur atom itself is sourced from an auxiliary [Fe2S2] cluster within the MybB enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's mechanism of action.

This protocol is adapted from established methods for assessing the inhibition of biotin synthase by this compound (Acidomycin).[5]

Objective: To determine the inhibitory constant (Ki) of this compound against biotin synthase.

Materials:

-

E. coli biotin synthase (EcBioB), 5 µM dimer

-

Flavodoxin (FLD), 15 µM

-

Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR), 5 µM

-

Methylthioadenosine nucleosidase (MtnN), 70 nM

-

Tris-HCl buffer, pH 8.0 (50 mM)

-

Potassium chloride (KCl), 100 mM

-

Dithiothreitol (DTT), 5 mM

-

Sodium sulfide (Na2S), 80 µM

-

Ammonium iron(II) sulfate ((NH4)2Fe(SO4)2), 80 µM

-

Nicotinamide adenine dinucleotide phosphate (NADPH), 1 mM

-

Dethiobiotin (substrate), 5–30 µM

-

S-adenosyl-L-methionine (SAM), 100 µM

-

This compound (Acidomycin), 0–30 µM

-

Sodium acetate, 5 M, pH 4.0

-

Anaerobic chamber (< 1 ppm O2)

-

LC-MS system with a C-18 reverse-phase column

Procedure:

-

Preparation: Transfer all reagents and materials into an anaerobic chamber 45 minutes prior to starting the assay to ensure anaerobic conditions.

-

Enzyme and Cofactor Preparation:

-

In a reaction tube, combine EcBioB (to a final concentration of 5 µM dimer), Tris-HCl (50 mM), KCl (100 mM), and DTT (5 mM).

-

Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) to the mixture to reconstitute the [4Fe-4S]2+ cluster. Incubate for 10 minutes at 23 °C.

-

-

Addition of Assay Components:

-

To the reconstituted enzyme solution, add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations from 5–30 µM), and this compound (at varying concentrations from 0–30 µM).

-

Incubate the mixture for 10 minutes at 37 °C.

-

-

Reaction Initiation and Quenching:

-

Initiate the reaction by adding SAM to a final concentration of 100 µM.

-

Incubate the reaction for 6 minutes at 37 °C.

-

Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).

-

-

Sample Preparation for Analysis:

-

Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.

-

Centrifuge the sample at 18,000 x g for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

Data Analysis:

-

Analyze the supernatant by LC-MS to quantify the amount of biotin produced.

-

Determine the reaction rates at different substrate and inhibitor concentrations.

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis, based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

This compound stock solution (dissolved in DMSO).

-

Sterile 96-well U-shaped microtiter plates with lids.

-

Sterile glass beads.

-

Sterile saline or water.

-

McFarland 0.5 turbidity standard.

-

Spectrophotometer.

-

Inverted mirror for reading.

-

Incubator (36 ± 1 °C).

Procedure:

-

Inoculum Preparation:

-

Harvest colonies of M. tuberculosis from a solid medium.

-

Transfer colonies to a tube containing sterile water and glass beads.

-

Vortex thoroughly to create a uniform suspension and break up clumps.

-

Allow the suspension to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 CFU/mL.

-

Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1 x 10^5 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate.

-

The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well containing only inoculum and broth (no drug).

-

Include a sterility control well containing only broth.

-

-

Incubation:

-

Seal the plate with a lid to prevent evaporation.

-

Incubate the plate at 36 ± 1 °C.

-

-

Reading the MIC:

-

Read the plate when visible growth (turbidity) is apparent in the growth control well, which may take 7-21 days.

-

Use an inverted mirror to observe the presence or absence of a bacterial pellet at the bottom of the U-shaped wells.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

References

- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. In vitro BioB inhibition assay. [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to Mycobacidin, an Anti-tubercular Antibiotic from Streptomyces spp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, also known as actithiazic acid, is a potent anti-tubercular agent produced by the soil bacterium Streptomyces virginiae. First discovered in 1952, this narrow-spectrum antibiotic has garnered renewed interest due to its specific activity against Mycobacterium tuberculosis. For decades, its biosynthesis remained an enigma. However, recent breakthroughs have elucidated the complete biosynthetic pathway, revealing a fascinating intersection of primary and secondary metabolism. This technical guide provides a comprehensive overview of this compound, from the producing organism and its cultivation to the intricate details of its biosynthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.

The Producing Organism: Streptomyces virginiae

The primary producer of this compound is Streptomyces virginiae, specifically the ISP-5094 strain. Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics.

Cultivation of Streptomyces virginiae ISP-5094

General Cultivation Parameters:

| Parameter | Recommended Conditions | Notes |

| Media | Tryptone-Yeast Extract Broth (ISP Medium 1), Oatmeal Agar (ISP Medium 3), or other complex media rich in carbohydrates and nitrogen sources. | Media composition significantly impacts secondary metabolite production. Optimization of carbon and nitrogen sources is crucial for maximizing yield. |

| Temperature | 25-30°C | Streptomyces are generally mesophilic. |

| pH | 6.8 - 7.2 | Maintaining a stable pH is critical for growth and antibiotic production. |

| Aeration | Vigorous shaking (200-250 rpm in shake flasks) or sparging in fermenters. | Streptomyces are strictly aerobic. |

| Incubation Time | 5-10 days | Production of secondary metabolites typically occurs during the stationary phase of growth. |

This compound: Structure and Antimicrobial Spectrum

This compound's chemical structure is characterized by a unique 4-thiazolidinone ring linked to a heptanoic acid side chain. This structure is central to its biological activity.

Antimicrobial Activity

This compound exhibits a notably narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis. It shows little to no significant activity against other mycobacteria, Gram-positive, or Gram-negative bacteria in vitro[1]. This specificity makes it an attractive candidate for targeted anti-tubercular therapy, potentially minimizing off-target effects and the development of widespread resistance.

Table of Minimum Inhibitory Concentrations (MICs):

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Data not available in recent literature | [1] |

| Other Mycobacteria | Inactive | [1] |

| Gram-positive bacteria | Inactive | [1] |

| Gram-negative bacteria | Inactive | [1] |

Biosynthesis of this compound

The biosynthesis of this compound was a long-standing puzzle until the recent identification of its biosynthetic gene cluster (myb) in S. virginiae[1]. The pathway is a prime example of the intricate enzymatic machinery employed by Streptomyces to produce complex natural products.

The this compound Biosynthetic Gene Cluster (myb)

The myb gene cluster contains the genes encoding the enzymatic machinery necessary for this compound synthesis. Key enzymes and their functions are detailed below.

The Biosynthetic Pathway

The biosynthesis of this compound commences with a precursor from primary metabolism, 7-oxoheptanoate, and proceeds through a series of enzymatic modifications to form the final active molecule.

Diagram of the this compound Biosynthetic Pathway:

Caption: The biosynthetic pathway of this compound starting from pimeloyl-CoA.

Key Enzymatic Steps:

-

Formation of 7-oxoheptanoate: The pathway is believed to start with the reduction of pimeloyl-CoA, a common metabolite in fatty acid metabolism, to 7-oxoheptanoate[1].

-

Transamination: The enzyme MybC, an aminotransferase, catalyzes the addition of an amino group to an intermediate derived from 7-oxoheptanoate[1].

-

Further Modification: The enzyme MybD is involved in the subsequent modification of the molecule, preparing it for the final cyclization step[1].

-

Formation of the 4-Thiazolidinone Core: The final and most critical step is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, MybB. This remarkable enzyme catalyzes two sulfur insertion reactions, which results in the formation of the characteristic 4-thiazolidinone ring of this compound. The sulfur atoms are sourced from the degradation of an iron-sulfur cluster within the MybB enzyme itself[1].

Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to a variety of internal and external cues, such as nutrient availability, cell density, and stress. While the specific regulatory mechanisms governing the this compound biosynthetic gene cluster have not yet been elucidated, the general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.

General Regulatory Mechanisms in Streptomyces

-

Pathway-Specific Regulators: Most antibiotic biosynthetic gene clusters contain one or more regulatory genes located within the cluster. These "cluster-situated regulators" (CSRs) often act as transcriptional activators, directly controlling the expression of the biosynthetic genes.

-

Global Regulators: The expression of CSRs is, in turn, controlled by a hierarchy of global regulators that integrate signals about the physiological state of the cell. These can include two-component systems and pleiotropic regulators that affect not only antibiotic production but also morphological differentiation.

-

Small Molecule Signaling: In many Streptomyces species, the production of antibiotics is coordinated across the population through the use of small diffusible signaling molecules, such as γ-butyrolactones.

Diagram of the General Regulatory Cascade for Antibiotic Production in Streptomyces:

Caption: A generalized model for the regulation of antibiotic biosynthesis in Streptomyces.

Experimental Protocols

Isolation and Cultivation of Streptomyces virginiae

Objective: To isolate and cultivate S. virginiae for the production of this compound.

Materials:

-

Soil samples

-

Sterile water

-

Starch Casein Agar (SCA) plates

-

Tryptone-Yeast Extract Broth (ISP Medium 1)

-

Incubator

-

Shaker

Protocol:

-

Isolation: a. Suspend 1 g of soil in 10 mL of sterile water and vortex thoroughly. b. Prepare serial dilutions of the soil suspension. c. Plate the dilutions onto SCA plates. d. Incubate the plates at 28°C for 7-14 days. e. Look for colonies with the characteristic earthy smell and dry, chalky appearance of Streptomyces. f. Subculture individual colonies to obtain pure cultures. g. Identify S. virginiae using morphological and molecular (16S rRNA sequencing) methods.

-

Cultivation for this compound Production: a. Inoculate a single colony of S. virginiae into 50 mL of ISP Medium 1 in a 250 mL baffled flask. b. Incubate at 28°C with vigorous shaking (220 rpm) for 2-3 days to generate a seed culture. c. Inoculate 10 mL of the seed culture into 1 L of production medium in a 2 L baffled flask. d. Incubate the production culture under the same conditions for 7-10 days.

Extraction and Purification of this compound (General Procedure)

Materials:

-

S. virginiae culture broth

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction: a. Centrifuge the culture broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Subject the crude extract to silica gel column chromatography. c. Elute the column with a gradient of solvents of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient). d. Collect fractions and analyze them by TLC to identify those containing this compound (a bioassay against M. tuberculosis would be required to track the active compound). e. Pool the active fractions and concentrate them. f. For final purification, subject the semi-pure fraction to preparative HPLC.

Diagram of the General Experimental Workflow for this compound Production and Isolation:

Caption: A general workflow for the production and isolation of this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway marks a significant milestone in our understanding of this intriguing anti-tubercular agent. This knowledge opens up new avenues for research, including:

-

Metabolic Engineering: The identified biosynthetic genes can be manipulated to potentially increase the production yield of this compound or to generate novel analogs with improved properties.

-

Mechanism of Action Studies: A deeper understanding of the biosynthetic pathway can provide clues about the molecule's mode of action and its specific target within M. tuberculosis.

-

Drug Development: With its narrow spectrum of activity, this compound remains a promising lead compound for the development of new anti-tubercular drugs that are urgently needed to combat the rise of drug-resistant strains.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full potential of this compound and its producing organism, Streptomyces virginiae. The continued investigation into its regulation, optimization of its production, and detailed characterization of its biological activity will be crucial for translating the promise of this classic antibiotic into a modern therapeutic.

References

An In-depth Technical Guide to Mycobacidin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid, is a sulfur-containing heterocyclic compound with notable antibiotic activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Since its discovery, this compound has garnered significant interest within the scientific community due to its unique chemical structure and specific mechanism of action, making it a compelling lead compound for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound possesses a distinct chemical architecture characterized by a heptanoate carboxylic acid chain attached to a 4-thiazolidinone heterocyclic core.[1] This unique structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid[2] |

| Molecular Formula | C₉H₁₅NO₃S[2] |

| CAS Number | 539-35-5[2] |

| Molecular Weight | 217.29 g/mol [2] |

| Synonyms | Actithiazic acid, Acidomycin, Cinnamonin[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential drug products.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | The dl-form is dimorphic, crystallizing from chloroform at 116-117°C and from water at 123°C. The l(-)-enantiomer melts at 139-140°C (from water or methanol). The d(+)-enantiomer melts at 138-139°C (from water). |

| Solubility | Data not available in mg/mL. General solubility information suggests it is soluble in chloroform and can be crystallized from water and methanol. |

| pKa | Experimentally determined pKa value is not readily available in the searched literature. As a carboxylic acid, it is expected to have an acidic pKa. |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data of this compound

| Technique | Key Data and Observations |

| ¹H-NMR | (500 MHz, D₂O) δ 3.18 (t, J = 6.9 Hz, 2H), 2.19 (t, J = 7.5 Hz, 2H), 2.00 (s, 3H), 1.61–1.55 (m, 2H), 1.52 (td, J = 9.3, 8.4, 6.0 Hz, 2H), 1.34 (hept, J = 5.5, 4.9 Hz, 4H).[1] |

| ¹³C-NMR | (126 MHz, D₂O) δ 184.17, 173.94, 39.47, 37.56, 28.32, 28.07, 25.80, 25.76, 21.86.[1] |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) (ESI) m/z calculated for C₉H₁₇NO₃ [M–H]⁻: 186.1136, found 186.1132.[1] |

| FT-IR | Specific FT-IR spectral data with peak assignments for this compound were not available in the searched results. |

Biological and Biochemical Properties

This compound exhibits selective antimicrobial activity and a well-defined mechanism of action, making it a subject of interest in drug discovery.

Table 4: Biological and Biochemical Properties of this compound

| Property | Description |

| Antimicrobial Spectrum | Exhibits selective antibiotic activity against Mycobacterium tuberculosis. It shows no significant activity against other mycobacteria or Gram-positive and Gram-negative microorganisms in vitro. |

| Mechanism of Action | This compound acts as an inhibitor of biotin biosynthesis. Specifically, it is a competitive inhibitor of 8-amino-7-oxononanoate synthase (BioF), a key enzyme in the biotin synthesis pathway. |

Experimental Protocols

Chemical Synthesis of this compound

While a detailed step-by-step protocol is not fully available in the provided search results, the general synthetic strategy involves the reaction of a protected 6-amino-hexanoic acid derivative with a suitable thioglycolate equivalent to form the 4-thiazolidinone ring, followed by deprotection. The key precursors mentioned in the literature for a related synthesis include cycloheptanone, which is converted to methyl 7-hydroxyheptanoate.[1] This is then further functionalized and cyclized with 2-mercaptoacetamide.[1]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of an antimicrobial agent against M. tuberculosis, based on the broth microdilution method.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Visual inspection or the use of a growth indicator like resazurin can be employed to determine the endpoint.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces species involves a series of enzymatic reactions starting from the primary metabolite, 7-oxoheptanoate. The key enzyme, MybB, a radical SAM sulfurtransferase, catalyzes the crucial sulfur insertion steps to form the 4-thiazolidinone core.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis follows a standardized procedure to ensure reproducibility and accuracy of the results.

Conclusion

This compound remains a molecule of significant interest in the field of anti-tubercular drug discovery. Its unique 4-thiazolidinone core and its specific inhibitory action on biotin synthesis present a promising scaffold for the development of new therapeutics against Mycobacterium tuberculosis. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to combat this global health threat. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and exploration of synergistic combinations with other anti-tubercular agents will be crucial in realizing its full therapeutic potential.

References

Unveiling the Mycobacidin Arsenal: A Technical Guide to the Identification and Characterization of its Biosynthetic Gene Cluster

For Immediate Release

AUSTIN, TX – Researchers have successfully identified and characterized the biosynthetic gene cluster responsible for the production of mycobacidin, a potent antitubercular agent produced by the soil-dwelling bacterium Streptomyces virginiae ISP-5094. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery, the genetic components of the pathway, and the experimental protocols for the functional characterization of the key enzymes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antibiotics.

This compound, a sulfur-containing 4-thiazolidinone antibiotic, has long been a subject of interest for its selective activity against Mycobacterium tuberculosis. The elucidation of its biosynthetic pathway opens new avenues for the rational design of novel antitubercular drugs and the bioengineering of this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (myb)

The this compound biosynthetic gene cluster (myb) from S. virginiae ISP-5094 is a compact genetic locus comprising five key open reading frames (ORFs). The functions of these genes have been elucidated through a combination of bioinformatics analysis, heterologous expression, and in vitro enzymatic assays.

| Gene Name | Proposed Function | Protein Size (Amino Acids) |

| orf-1 | Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase | Not specified in literature |

| mybC | PLP-dependent aminotransferase | Not specified in literature |

| mybD | ATP-grasp protein | Not specified in literature |

| mybB | Radical S-adenosylmethionine (SAM) sulfurtransferase | Not specified in literature |

| orf1 | Acetyltransferase | Not specified in literature |

Experimental Workflow for Gene Cluster Identification and Functional Analysis

The identification and functional characterization of the myb gene cluster involved a multi-step process, beginning with the identification of candidate genes and culminating in the in vitro reconstitution of key biosynthetic steps.

Caption: A flowchart outlining the key stages in the identification and functional validation of the this compound biosynthetic gene cluster.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the precursor 7-oxoheptanoate. A series of enzymatic transformations, catalyzed by the products of the myb gene cluster, leads to the formation of the characteristic 4-thiazolidinone ring of this compound.[1]

References

The Mechanism of Action of Mycobacidin on Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacidin, also known as actithiazic acid, is a narrow-spectrum antibiotic with potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its antimycobacterial effect. The primary target of this compound is biotin synthase (BioB), a critical enzyme in the biotin biosynthesis pathway. By competitively inhibiting BioB, this compound disrupts the production of biotin, an essential cofactor for various metabolic processes in M. tuberculosis, ultimately leading to bacterial growth inhibition. This guide summarizes the available quantitative data on its activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This compound, a natural product isolated from Streptomyces species, has long been recognized for its selective activity against M. tuberculosis.[1] Understanding its precise mode of action is crucial for its potential development as a therapeutic agent and for the rational design of new drugs targeting the same pathway. This document serves as a comprehensive resource for researchers engaged in tuberculosis drug discovery and development.

Mechanism of Action: Inhibition of Biotin Biosynthesis

The core mechanism of action of this compound is the targeted inhibition of biotin biosynthesis, an essential metabolic pathway for the survival of M. tuberculosis.[1]

The Target: Biotin Synthase (BioB)

This compound's specific molecular target is biotin synthase (BioB) , a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin to form biotin.[1] Biotin is an indispensable cofactor for carboxylase enzymes involved in crucial metabolic pathways, including fatty acid biosynthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1]

Nature of Inhibition: Competitive Inhibition

This compound acts as a competitive inhibitor of BioB.[1][2] Its chemical structure mimics that of the natural substrate, dethiobiotin, allowing it to bind to the active site of the enzyme. This competitive binding prevents the productive binding of dethiobiotin, thereby halting the synthesis of biotin. One study reported a Ki of approximately 1 µM for the inhibition of BioB by (S)-(-)-acidomycin (the active enantiomer of this compound).[2]

Downstream Effects

The inhibition of BioB and the subsequent depletion of the intracellular biotin pool have significant downstream consequences for the mycobacterial cell:

-

Disruption of Mycolic Acid Synthesis: Biotin-dependent carboxylases are essential for the synthesis of fatty acid precursors required for the formation of mycolic acids, the unique and crucial component of the mycobacterial cell wall.

-

Metabolic Dysregulation: The lack of biotin impairs central metabolic pathways, leading to a cascade of detrimental effects on bacterial growth and survival.

-

Stimulation of Unproductive SAM Cleavage: this compound has been observed to stimulate the unproductive cleavage of S-adenosylmethionine (SAM) by BioB, leading to the accumulation of the toxic metabolite 5'-deoxyadenosine.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against M. tuberculosis and its inhibition of biotin synthase.

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | ||

| M. tuberculosis H37Rv | Not explicitly found in a table format | |

| Drug-Resistant Strains | Not explicitly found in a table format | |

| Enzyme Inhibition | ||

| Ki (BioB) | ~ 1 µM | [2] |

| IC50 (EcBioB) | 13.3 ± 1.8 µM for (S)-(-)-acidomycin | [2] |

Experimental Protocols

In Vitro Biotin Synthase (BioB) Inhibition Assay

This protocol is adapted from a published study and details the methodology to assess the inhibitory activity of compounds against BioB.[3]

Materials:

-

Purified M. tuberculosis biotin synthase (MtBioB)

-

Dethiobiotin (substrate)

-

S-adenosyl-L-methionine (SAM)

-

Flavodoxin (FLD)

-

Ferredoxin(flavodoxin):NADP+ oxidoreductase (FNR)

-

NADPH

-

Methylthioadenosine nucleosidase (MtnN)

-

This compound (or test compound)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

KCl (100 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Na2S

-

(NH4)2Fe(SO4)2

-

Sodium acetate (5 M, pH 4.0)

-

LC-MS system

Procedure:

-

Anaerobic Conditions: Perform all steps in an anaerobic chamber (< 1 ppm O2).

-

Enzyme Preparation:

-

To a final volume of 200 µL, add MtBioB (final concentration, e.g., 5 µM dimer) to a solution containing Tris-HCl (50 mM, pH 8.0), KCl (100 mM), and DTT (5 mM).

-

Add Na2S (80 µM) and (NH4)2Fe(SO4)2 (80 µM) and incubate for 10 minutes at 23 °C to reconstitute the [4Fe-4S]2+ cluster.

-

-

Reaction Mixture Preparation:

-

Add FLD (15 µM), FNR (5 µM), NADPH (1 mM), MtnN (70 nM), dethiobiotin (at varying concentrations, e.g., 5–30 µM), and this compound (at varying concentrations, e.g., 0–30 µM).

-

Incubate for 10 minutes at 37 °C.

-

-

Reaction Initiation and Quenching:

-

Initiate the reaction by adding SAM (100 µM).

-

Incubate for a defined period (e.g., 6 minutes) at 37 °C.

-

Quench the reaction by adding 20 µL of 5 M sodium acetate (pH 4.0).

-

-

Sample Preparation and Analysis:

-

Incubate the quenched reaction at 0 °C for 15 minutes to precipitate proteins.

-

Centrifuge at 18,000 × g for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the amount of biotin produced.

-

Use a reverse-phase C-18 column with UV detection at 254 nm.

-

Visualizations

Signaling Pathway: Inhibition of Biotin Synthesis

Caption: this compound competitively inhibits Biotin Synthase (BioB).

Experimental Workflow: In Vitro BioB Inhibition Assay

Caption: Workflow for the in vitro biotin synthase inhibition assay.

Resistance Mechanisms

While the development of spontaneous resistance to this compound in M. tuberculosis appears to be difficult, low-level resistance has been observed through the overexpression of the target enzyme, BioB.[2] This suggests that mutations leading to increased expression of biotin synthase could be a potential mechanism of resistance. Further research is needed to fully elucidate the landscape of potential resistance mutations.

Conclusion

This compound represents a promising antitubercular agent with a well-defined and validated mechanism of action. Its selective inhibition of biotin synthase in M. tuberculosis provides a clear rationale for its potent and specific activity. The information compiled in this technical guide, including the quantitative data, detailed experimental protocols, and visual diagrams, offers a valuable resource for the scientific community. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapy is warranted to fully assess its clinical potential in the fight against tuberculosis.

References

- 1. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro BioB inhibition assay. [bio-protocol.org]

Mycobacidin as a competitive inhibitor of biotin synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, also known as actithiazic acid or acidomycin, is a natural product that has garnered significant attention for its potent antitubercular activity.[1][2][3] Its mechanism of action involves the inhibition of biotin biosynthesis, a pathway essential for the survival of Mycobacterium tuberculosis.[4][5] Specifically, this compound acts as a competitive inhibitor of biotin synthase (BioB), the enzyme responsible for the final step in biotin synthesis.[1][2][3] This guide provides a comprehensive overview of this compound's interaction with biotin synthase, including quantitative data, experimental protocols, and a visualization of the underlying biochemical pathways.

Mechanism of Action: Competitive Inhibition of Biotin Synthase

Biotin is a vital cofactor for several metabolic enzymes involved in crucial cellular processes such as fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid cycle.[1][4] The biosynthesis of biotin from dethiobiotin (DTB) is catalyzed by biotin synthase (BioB), a radical S-adenosylmethionine (SAM) enzyme.[1][4] this compound's structural similarity to biotin allows it to bind to the active site of BioB, thereby preventing the binding of the natural substrate, dethiobiotin.[4] This competitive inhibition disrupts the production of biotin, leading to cell death in M. tuberculosis.[1][4]

Studies have shown that this compound (referred to as acidomycin in several key studies) inhibits biotin synthesis with a Ki of approximately 1 μM.[1][2][3] This inhibition is selective for M. tuberculosis, as the compound accumulates to a much lesser extent in other bacteria like E. coli.[4]

Quantitative Data

The inhibitory activity of this compound against biotin synthase and its antitubercular efficacy have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Organism/Enzyme | Reference |

| Ki (Inhibition Constant) | ~ 1 μM | M. tuberculosis Biotin Synthase (BioB) | [1][2][3] |

| IC50 (Half-maximal Inhibitory Concentration) | ~ 35 μM | Arabidopsis thaliana Biotin Synthase (Bio2) | [6] |

| MIC (Minimum Inhibitory Concentration) | 0.096–6.2 μM | M. tuberculosis (various strains) | [1][2][3] |

| MIC (Minimum Inhibitory Concentration) | > 1000 μM | Non-tuberculosis mycobacteria, Gram-positive and Gram-negative pathogens | [1][2][3] |

Table 1: Inhibitory Constants and Minimum Inhibitory Concentrations of this compound (Acidomycin)

Experimental Protocols

This section details the methodologies used to characterize the inhibition of biotin synthase by this compound.

1. In Vitro Biotin Synthase Inhibition Assay

This assay measures the enzymatic activity of biotin synthase in the presence and absence of this compound.

-

Objective: To determine the inhibitory effect of this compound on the conversion of dethiobiotin to biotin.

-

Materials:

-

Purified biotin synthase (BioB)

-

Dethiobiotin (DTB), the substrate

-

S-adenosyl-L-methionine (SAM), a cofactor

-

Reducing system (e.g., NADPH, flavodoxin, flavodoxin reductase)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl)

-

Quenching solution (e.g., acid)

-

Detection system (e.g., HPLC, mass spectrometry, or a microbiological assay using a biotin-auxotrophic E. coli strain)[7]

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified BioB, SAM, and the reducing system.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the substrate, DTB.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of biotin produced using a suitable detection method.[7]

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, repeat the experiment with varying substrate concentrations.

-

2. Microbiological Assay for Biotin

This bioassay is a sensitive method to quantify biotin produced in the enzymatic reaction.

-

Objective: To measure biotin concentration based on the growth of a biotin-dependent bacterial strain.

-

Materials:

-

E. coli ΔbioB strain (requires biotin for growth)

-

Minimal medium agar plates

-

Samples from the in vitro biotin synthase assay

-

Biotin standards

-

-

Procedure:

-

Spread a lawn of the E. coli ΔbioB strain on minimal medium agar plates.

-

Spot the samples from the biotin synthase assay and biotin standards onto the agar.

-

Incubate the plates until zones of growth are visible around the spots.

-

The diameter of the growth zone is proportional to the concentration of biotin in the sample.

-

Create a standard curve using the biotin standards to quantify the biotin in the experimental samples.

-

Visualizations

Biotin Biosynthetic Pathway and Inhibition by this compound

The following diagram illustrates the final steps of the biotin biosynthetic pathway and the point of inhibition by this compound.

Caption: Competitive inhibition of Biotin Synthase by this compound.

Experimental Workflow for Biotin Synthase Inhibition Assay

This diagram outlines the key steps in the experimental protocol to determine the inhibitory effect of this compound.

Caption: Workflow for Biotin Synthase Inhibition Assay.

Mechanism of Competitive Inhibition

This diagram illustrates the logical relationship in competitive inhibition where both the substrate and the inhibitor compete for the same active site on the enzyme.

Caption: Competitive inhibition of an enzyme.

This compound's role as a selective and potent competitive inhibitor of biotin synthase in M. tuberculosis highlights the biotin biosynthetic pathway as a promising target for the development of new antitubercular drugs.[1][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat tuberculosis. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the design of even more effective inhibitors.

References

- 1. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of ( S)-(-)-Acidomycin: A Selective Antimycobacterial Natural Product That Inhibits Biotin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radical S-Adenosylmethionine Sulfurtransferase MybB Catalyzed Formation of the 4-Thiazolidinone Core in this compound Represents an Intersection between Primary and Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three enigmatic BioH isoenzymes are programmed in the early stage of mycobacterial biotin synthesis, an attractive anti-TB drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Primary and Secondary Metabolism: A Technical Guide to Mycobacidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacidin, a potent antitubercular agent, represents a fascinating nexus between primary and secondary metabolism, offering a unique therapeutic avenue against Mycobacterium tuberculosis. First discovered in 1952, recent breakthroughs have elucidated its biosynthetic pathway and mechanism of action, revealing a sophisticated interplay with the essential biotin synthesis pathway. This technical guide provides an in-depth exploration of this compound's role in metabolic processes, detailing its biosynthesis, mechanism of action, and the experimental methodologies used to unravel its function.

The Biosynthesis of this compound: A Bridge Between Metabolic Worlds

The production of this compound by soil-dwelling Streptomyces species is a testament to the intricate connections between fundamental and specialized metabolic pathways. The biosynthesis originates from a primary metabolite associated with lipid metabolism and culminates in the formation of a unique sulfur-containing heterocycle.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is encoded within a dedicated gene cluster, myb, found in Streptomyces virginiae ISP-5094. This cluster houses the key enzymatic machinery required for the step-wise construction of the this compound molecule. The core genes and their functions are summarized below.

| Gene | Encoded Protein | Function |

| mybC | PLP-dependent aminotransferase | Catalyzes the amination of 7-oxoheptanoate to 7-aminoheptanoate. |

| mybD | ATP-grasp protein | Mediates the acetylation of 7-aminoheptanoate. |

| mybB | Radical SAM sulfurtransferase | A homolog of biotin synthase, catalyzes the crucial dual sulfur insertion to form the 4-thiazolidinone ring. |

The Biosynthetic Pathway

The synthesis of this compound begins with 7-oxoheptanoate, a derivative of pimeloyl-CoA, which is a key intermediate in lipid metabolism.[1] The pathway proceeds through a series of enzymatic transformations, as illustrated in the diagram below. This pathway highlights a significant intersection between primary metabolism (lipid and biotin synthesis) and secondary metabolism (antibiotic production).[2][3]

Mechanism of Action: Targeting a Primary Metabolic Hub

This compound exerts its selective antibiotic activity against Mycobacterium tuberculosis by inhibiting a crucial enzyme in primary metabolism: biotin synthase (BioB).[1][4] Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][5]

Inhibition of Biotin Synthase

This compound acts as a competitive inhibitor of BioB, preventing the conversion of dethiobiotin to biotin.[4] This inhibition leads to a depletion of the cellular biotin pool, ultimately disrupting vital metabolic functions and leading to cell death. The inhibitory effect of this compound is particularly potent in M. tuberculosis due to its significant accumulation within the bacterial cell, approximately 30-fold higher than in E. coli, which contributes to its species-specific activity.[1]

The downstream effects of biotin synthase inhibition create a cascade of metabolic stress, impacting multiple interconnected pathways.

Quantitative Data on this compound Activity

The efficacy of this compound as an antimycobacterial agent has been quantified through various in vitro studies. The following tables summarize key quantitative data related to its activity.

Table 1: Antimycobacterial Activity of this compound

| Organism | Assay | Value | Reference |

| Mycobacterium tuberculosis | MIC | 0.096 - 6.2 µM | [6] |

| E. coli | MIC | > 1000 µM | [6] |

Table 2: Inhibition of Biotin Synthase (BioB) by this compound

| Enzyme Source | Inhibition Constant (Ki) | Reference |

| M. tuberculosis BioB | ~1 µM | [4][6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and its mechanism of action involved a series of key experimental procedures. Detailed methodologies are provided below.

Gene Cluster Identification and Cloning

-

Genomic Analysis: The genome of Streptomyces virginiae ISP-5094 was sequenced and analyzed to identify putative radical SAM enzymes co-clustered with aminotransferase genes.

-

Gene Cloning: Candidate genes (mybB, mybC, mybD, and others) were amplified by PCR and cloned into pET-28b(+) expression vectors.

Heterologous Expression and Purification of Myb Proteins

-

Transformation: The expression vectors were transformed into E. coli BL21(DE3) cells.

-

Protein Expression: Cultures were grown to an OD600 of 0.6-0.8 and induced with IPTG.

-

Cell Lysis: Cells were harvested, resuspended in lysis buffer, and lysed by sonication.

-

Purification: The His6-tagged proteins were purified using Ni-NTA affinity chromatography.

In Vitro Enzyme Assays

A general workflow for the in vitro characterization of the Myb enzymes is depicted below.

-

MybC Assay:

-

MybD Assay:

-

A reaction mixture containing purified MybD (10 µM), 7-aminoheptanoate (1 mM), sodium acetate (4 mM), ATP (2 mM), and MgCl2 (10 mM) in HEPES buffer (50 mM, pH 7.5) was incubated at room temperature for 2 hours.[1]

-

The product, N-acetyl-7-aminoheptanoate, was analyzed by LC-MS following deproteinization.[1]

-

-

MybB Assay:

-

The assay for MybB-catalyzed this compound formation from N-acetyl-7-aminoheptanoate was performed under anaerobic conditions with reconstituted Fe-S clusters.

-

The reaction products were analyzed by LC-MS to detect the formation of this compound.

-

LC-MS Analysis

-

Sample Preparation: Reaction mixtures were deproteinized by centrifugation.

-

Chromatography: Samples were separated on a C18 reverse-phase column.

-

Mass Spectrometry: The eluent was analyzed by mass spectrometry to identify and quantify substrates and products based on their mass-to-charge ratios and retention times.

Conclusion and Future Directions

The elucidation of this compound's role at the intersection of primary and secondary metabolism provides a compelling case for targeting metabolic pathways in the development of novel antitubercular therapeutics. Its specific inhibition of biotin synthase in M. tuberculosis highlights a vulnerability that can be exploited for drug design. Future research should focus on:

-

Optimizing this compound Analogs: Synthesizing and screening derivatives of this compound to improve efficacy and reduce potential off-target effects.

-

Investigating Downstream Effects: A deeper understanding of the global metabolic and transcriptomic response to biotin synthase inhibition could reveal additional therapeutic targets.

-

In Vivo Studies: Evaluating the efficacy of this compound and its analogs in animal models of tuberculosis to assess their therapeutic potential in a physiological context.

The study of this compound not only offers a promising lead for new antibiotics but also deepens our understanding of the intricate metabolic networks that govern bacterial life.

References

- 1. Deciphering the metabolic response of M ycobacterium tuberculosis to nitrogen stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the metabolic response of Mycobacterium tuberculosis to nitrogen stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rewiring of Metabolic Network in Mycobacterium tuberculosis During Adaptation to Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

The Selective Enigma of Mycobacidin: A Technical Guide to its Targeted Antibiotic Activity

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel compounds with unique mechanisms of action. Mycobacidin, also known as acidomycin, has emerged as a compound of significant interest due to its highly selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the selective antibiotic activity of this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a remarkable specificity for Mycobacterium tuberculosis, with minimal to no activity against other mycobacteria, Gram-positive, and Gram-negative bacteria. This selectivity is attributed to a dual mechanism: the targeted inhibition of biotin synthase (BioB), an essential enzyme in the biotin biosynthesis pathway, and a significantly higher rate of accumulation within M. tuberculosis cells compared to other bacterial species.[1][2] This document will dissect the quantitative data supporting this selectivity, detail the experimental protocols for its evaluation, and visualize the underlying molecular interactions and experimental workflows.

Quantitative Data on Selective Activity

The selective efficacy of this compound is quantitatively demonstrated through Minimum Inhibitory Concentration (MIC) and cytotoxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Acidomycin) Against Various Bacterial Species

| Bacterial Species | Strain | MIC (µM) | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.6 - 1.6 | [1] |

| Mycobacterium tuberculosis | Drug-Sensitive Clinical Isolates (8) | 0.096 - 6.2 | [1] |

| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) Strains (15) | 0.096 - 6.2 | [1] |

| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR) Strains (15) | 0.096 - 6.2 | [1] |

| Non-tuberculous Mycobacteria | (Various) | >1000 | [1] |

| Gram-positive pathogens | (Various) | >1000 | [1] |

| Gram-negative pathogens | (Various) | >1000 | [1] |

Table 2: Cytotoxicity of this compound (Acidomycin)

| Cell Line | Cell Type | CC₅₀ (µM) | Therapeutic Index (CC₅₀/MIC against M. tb) | Reference |

| HepG2 | Human Liver Carcinoma | >1000 | >600 | [1] |

| Vero | African Green Monkey Kidney | >1000 | >600 | [1] |

Mechanism of Action: Targeting Biotin Synthesis

This compound's primary molecular target is biotin synthase (BioB), a crucial enzyme in the final step of biotin (vitamin B7) biosynthesis. Biotin is an essential cofactor for several metabolic processes, and its inhibition leads to bacterial cell death.[1][2] this compound acts as a competitive inhibitor of BioB.[1] The inhibition constant (Kᵢ) for (S)-(-)-acidomycin against E. coli BioB has been determined to be approximately 1 µM.[1]

Figure 1: this compound competitively inhibits Biotin Synthase (BioB).

The Role of Selective Accumulation

A key factor contributing to this compound's specificity for M. tuberculosis is its differential accumulation within bacterial cells. Studies have shown that the intracellular concentration of this compound is approximately 30-fold higher in M. tuberculosis compared to E. coli.[2] This selective accumulation ensures that the concentration of this compound within M. tuberculosis reaches a level sufficient to inhibit BioB, while in other bacteria, the intracellular concentration remains too low to exert a significant effect.[1][2]

Figure 2: Differential accumulation of this compound in bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).

-

Incubation: Incubate the plates under conditions suitable for the growth of the test organism (e.g., 37°C for M. tuberculosis for 7-14 days).

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

Figure 3: Experimental workflow for MIC determination.

Bacterial Antibiotic Accumulation Assay

Objective: To quantify the intracellular concentration of this compound in different bacterial species.

Methodology (LC-MS/MS):

-

Bacterial Culture: Grow bacterial cultures to the mid-log phase.

-

Antibiotic Exposure: Expose the bacterial cultures to a defined concentration of this compound for a specific duration.

-

Cell Harvesting and Washing: Rapidly harvest the bacterial cells by centrifugation and wash them with ice-cold buffer (e.g., PBS) to remove extracellular antibiotic.

-

Cell Lysis: Lyse the bacterial cells using a suitable method (e.g., sonication, bead beating) to release the intracellular contents.

-

Extraction: Extract the this compound from the cell lysate using an appropriate organic solvent.

-

LC-MS/MS Analysis: Quantify the amount of this compound in the extract using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Normalization: Normalize the quantified intracellular this compound concentration to the number of bacterial cells or total protein content.

Biotin Synthase (BioB) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against BioB.

Methodology:

-

Enzyme and Substrate Preparation: Purify recombinant BioB enzyme. Prepare a reaction mixture containing the enzyme, its substrate (dethiobiotin), and necessary cofactors (e.g., S-adenosylmethionine, NADPH, flavodoxin).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction.

-

Product Quantification: Quantify the amount of biotin produced using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against BioB.

Mammalian Cell Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Methodology (MTT Assay):

-

Cell Seeding: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal cytotoxic concentration (CC₅₀).

Conclusion

This compound's selective antibiotic activity against Mycobacterium tuberculosis is a compelling example of targeted drug action. The dual mechanism of specific enzyme inhibition and selective cellular accumulation provides a strong rationale for its narrow spectrum of activity and low cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other selective antimicrobial agents. Further research into the specific transporters responsible for its high accumulation in M. tuberculosis could pave the way for the design of novel antitubercular drugs with enhanced efficacy and safety profiles.

References